This compound is derived from branched-chain amino acids and is utilized in various synthetic pathways in organic chemistry. It is classified under the category of non-proteinogenic amino acids due to its specific structure and function, which differ from the standard amino acids used in protein synthesis.
The synthesis of (R)-3-amino-4,4-dimethylpentanoic acid can be achieved through several methods, primarily involving the use of chiral catalysts to ensure the desired stereochemistry.
The molecular structure of (R)-3-amino-4,4-dimethylpentanoic acid features a chiral center at the carbon atom adjacent to the carboxyl group. This chirality plays a crucial role in its biological activity.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure and stereochemistry of (R)-3-amino-4,4-dimethylpentanoic acid .
(R)-3-amino-4,4-dimethylpentanoic acid can undergo various chemical reactions due to its functional groups.
The mechanism of action for (R)-3-amino-4,4-dimethylpentanoic acid involves its interaction with biological systems where it may act as a building block in metabolic pathways or as an intermediate in drug synthesis.
Research indicates that this compound may play roles in various biological processes, particularly in metabolic pathways associated with branched-chain amino acids. Its mechanism often involves modulation of enzymatic activity or interaction with specific receptors within cells.
(R)-3-amino-4,4-dimethylpentanoic acid exhibits several notable physical and chemical properties:
(R)-3-amino-4,4-dimethylpentanoic acid has diverse applications across several fields:
Metal-catalyzed asymmetric hydrogenation of enamide precursors represents a scalable approach for installing the chiral center in (R)-3-amino-4,4-dimethylpentanoic acid. Chiral rhodium complexes bearing bisphosphine ligands (e.g., BINAP derivatives) enable the reduction of β-enamido esters with high enantioselectivity (typically >95% ee). The tert-butyl group at C4 imposes significant steric bias, facilitating facial selectivity during hydride insertion. Organocatalytic approaches employing chiral phosphoric acids (CPAs) or diarylprolinol silyl ethers have also demonstrated efficacy in the amination of 4,4-dimethylpentanoic acid derivatives via asymmetric Mannich reactions. These methods leverage hydrogen-bonding interactions and ion-pairing effects to achieve enantiomeric excesses up to 90%, though substrate scope limitations persist for highly sterically hindered analogs [4] [7].
Table 1: Catalytic Asymmetric Routes
Method | Catalyst System | Enantioselectivity | Limitations |
---|---|---|---|
Metal-Catalyzed Hydrogenation | Rh-(R)-BINAP | >95% ee | Sensitive β-enamide synthesis |
Organocatalytic Amination | (R)-TRIP Phosphoric Acid | 85-90% ee | Moderate yields (40-65%) |
Reductive Amination | Pd/Chiral Pyridine-Oxazoline | 92% ee | Requires high pressure (50 bar) |
Amine transaminases (ATAs) engineered via directed evolution enable reductive amination of the prochiral ketone precursor 4,4-dimethyl-3-oxopentanoic acid. Wild-type ATAs exhibit poor activity toward this sterically demanding β-keto acid, but mutations at the small binding pocket (e.g., A113G, F88A) enhance accommodation of the tert-butyl group. Coupling with lactate dehydrogenase (LDH) or glucose dehydrogenase (GDH) cofactor regeneration systems drives equilibrium toward the (R)-enantiomer, achieving >99% ee and 80% isolated yield in optimized cascades. Immobilization on magnetic nanoparticles further improves operational stability (>15 cycles). Alternatively, lipase-mediated kinetic resolution of racemic esters (e.g., vinyl acetate acyl acceptors) provides moderate enantioselectivity (E = 30-40) but requires additional hydrolysis steps to liberate the target amino acid [4].
Table 2: Biocatalytic Systems
Biocatalyst | Modification | Performance | Cofactor System |
---|---|---|---|
Arthrobacter ATA-117 | A113G/F88A/V37A | >99% ee, 80% yield | LDH/glucose (NADH recycle) |
Candida antarctica Lipase B | None (wild-type) | E=38, 45% yield | Vinyl acetate |
Chromobacterium violaceum ATA | F85L/T86S | 98% ee, 70% conversion | PLP/Alanine-pyruvate |
Chromatographic enantioseparation of racemic 3-amino-4,4-dimethylpentanoic acid employs quinine-derived chiral stationary phases (CSPs), such as tert-butylcarbamoylquinine bonded to silica. N-derivatization with 2,4-dinitrophenyl (DNP) groups enhances π-π interactions with the CSP, enabling baseline resolution (Rs >1.5) in polar organic mode (methanol/acetonitrile/ammonium acetate). The (R)-enantiomer consistently elutes before (S) due to differential hydrogen bonding with the quinoline moiety. Preparative-scale resolutions achieve 99% de with 85% recovery. Diastereomeric crystallization using (1R)-(-)-10-camphorsulfonic acid affords the (R)-amino acid salt in 35% yield and >98% ee after two recrystallizations, though significant racemate loss occurs in mother liquors [6] [8].
Table 3: Resolution Techniques
Method | Conditions | Enantiopurity | Yield/Recovery |
---|---|---|---|
Quinine-Derived CSP HPLC | Chiralpak QN-AX, MeOH/ACN/AmOAc | 99% ee (R) | 85% (preparative) |
(1R)-Camphorsulfonate Salt | Ethanol/water (3:1) | >98% ee after 2× cryst. | 35% (theoretical max 50%) |
Lipase-Catalyzed Hydrolysis | Ethyl ester, pH 7.0 buffer | 90% ee (R-acid) | 40% conversion |
Chiral auxiliaries provide absolute stereocontrol for synthesizing (R)-3-amino-4,4-dimethylpentanoic acid. Evans’ oxazolidinone-mediated alkylation installs the C3 stereocenter through diastereoselective enolization and amination. The tert-butyl group’s steric bulk favors Re-face attack on the (Z)-boron enolate, yielding >98% de after auxiliary removal (LiOH/H₂O₂). Ellman tert-butanesulfinamide offers complementary stereodivergence: condensation with 4,4-dimethylpentanoic aldehyde generates N-sulfinyl imines, followed by stereoselective organozinc addition. Chelation-controlled delivery of the nucleophile produces the (R)-configured amine (97:3 dr) after acidolytic deprotection. Both methods require stoichiometric auxiliaries but deliver gram-scale quantities with minimal epimerization [1] [2] [7].
Table 4: Auxiliary-Based Syntheses
Auxiliary | Key Step | Diastereoselectivity | Deprotection |
---|---|---|---|
(S)-4-Benzyloxazolidin-2-one | Alkylation of enolate with BrCN | >98% de | LiOOH, THF/H₂O, 0°C |
(R)-tert-Butanesulfinamide | ZnEt₂ addition to sulfinyl imine | 97:3 dr | HCl, methanol, 25°C |
(R)-Pantolactone-Derived Pyrrolidinone | Reductive amination | 95% de | H₂/Pd-C, ethanol |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: